molecular formula C22H20BrFN2O4S B3698860 N-(4-bromo-2-fluorophenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide

N-(4-bromo-2-fluorophenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide

Cat. No.: B3698860
M. Wt: 507.4 g/mol
InChI Key: XRHDHRNCKYZYMS-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide: is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and industrial applications due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide typically involves multiple steps:

    Formation of the acetamide backbone: This can be achieved through the reaction of an appropriate amine with an acyl chloride or anhydride.

    Introduction of the bromo and fluoro substituents: Halogenation reactions using reagents like bromine and fluorine sources.

    Attachment of the phenylethylsulfamoyl group: This step may involve sulfonation reactions followed by coupling with the phenylethyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide: can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide: could have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for N-(4-bromo-2-fluorophenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-2-fluorophenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide: can be compared with other acetamides that have similar structural features.

    N-(4-chloro-2-fluorophenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide: Similar but with a chlorine substituent instead of bromine.

    N-(4-bromo-2-fluorophenyl)-2-[4-(2-methylsulfamoyl)phenoxy]acetamide: Similar but with a methyl group instead of phenylethyl.

Uniqueness

The uniqueness of This compound lies in its specific combination of substituents, which can impart unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrFN2O4S/c23-17-6-11-21(20(24)14-17)26-22(27)15-30-18-7-9-19(10-8-18)31(28,29)25-13-12-16-4-2-1-3-5-16/h1-11,14,25H,12-13,15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHDHRNCKYZYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromo-2-fluorophenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide
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